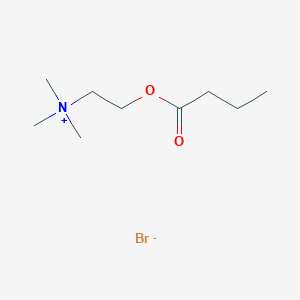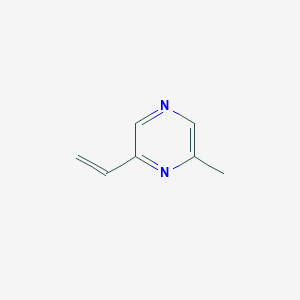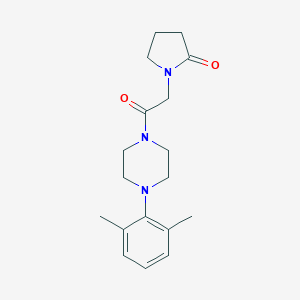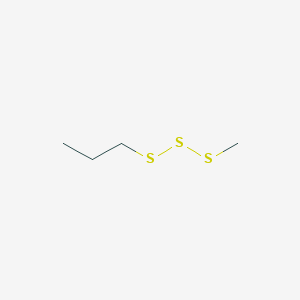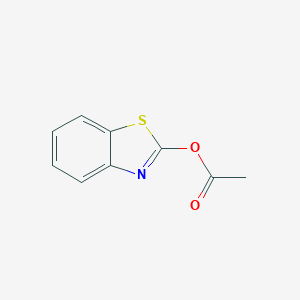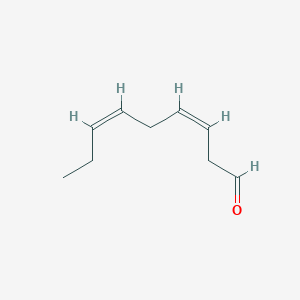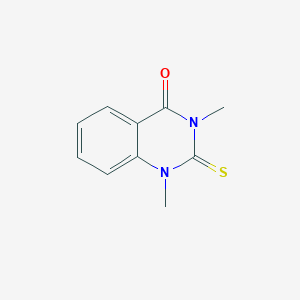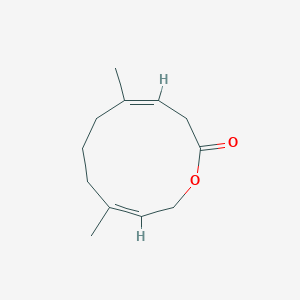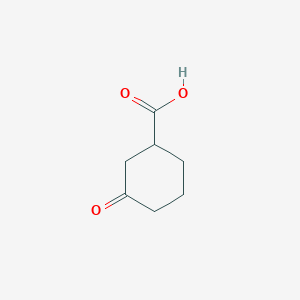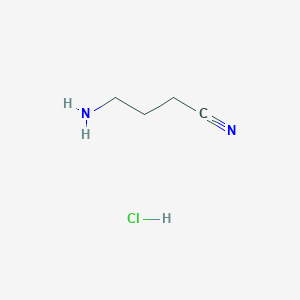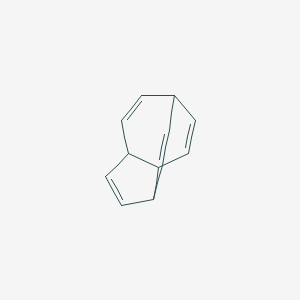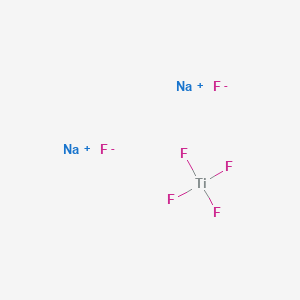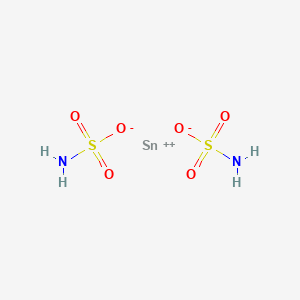
Tin(2+) disulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(2+) disulphamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Tin(2+) disulphamate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Effets Biochimiques Et Physiologiques
Tin(2+) disulphamate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to possess insecticidal properties and can be used to control pests in crops.
Avantages Et Limitations Des Expériences En Laboratoire
Tin(2+) disulphamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
However, one of the limitations of Tin(2+) disulphamate is that its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of Tin(2+) disulphamate. One of the future directions is to determine its mechanism of action and identify the specific enzymes and proteins that it targets. This will help in the development of more effective drugs based on this compound.
Another future direction is to study the toxicity and potential side effects of Tin(2+) disulphamate. This will help in determining its safety for use in humans and the environment.
In addition, more research is needed to explore the potential applications of Tin(2+) disulphamate in agriculture and environmental science. This will help in developing more sustainable solutions for pest control and water pollution.
Conclusion
In conclusion, Tin(2+) disulphamate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. It possesses anti-inflammatory and anti-cancer properties and can be synthesized using a simple method. However, more research is needed to determine its mechanism of action, toxicity, and potential applications.
Méthodes De Synthèse
Tin(2+) disulphamate is synthesized using a simple method that involves the reaction between tin(II) chloride and ammonium disulphamate in water. The reaction results in the formation of Tin(2+) disulphamate, which can be purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Tin(2+) disulphamate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Tin(2+) disulphamate has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, Tin(2+) disulphamate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal properties and can be used to control pests in crops. In addition, this compound has been studied for its potential use in the preservation of food products.
In environmental science, Tin(2+) disulphamate has been studied for its potential use in the removal of heavy metals from contaminated water. It has been shown to possess the ability to bind with heavy metals and remove them from water, making it a potential solution for water pollution.
Propriétés
Numéro CAS |
18653-83-3 |
|---|---|
Nom du produit |
Tin(2+) disulphamate |
Formule moléculaire |
H4N2O6S2Sn |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
tin(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
Clé InChI |
ZPRVNEJJMJMSCN-UHFFFAOYSA-L |
SMILES isomérique |
NS(=O)(=O)O[Sn]OS(=O)(=O)N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
SMILES canonique |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
Autres numéros CAS |
18653-83-3 |
Numéros CAS associés |
5329-14-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





